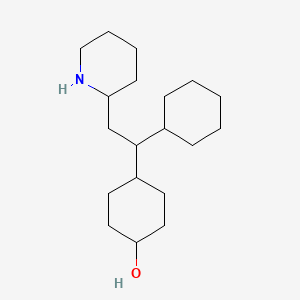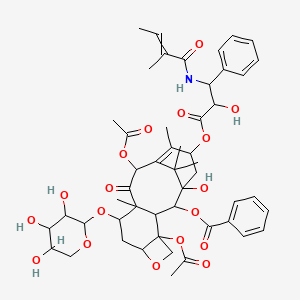![molecular formula C10H12N2O B564308 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103151-02-6](/img/structure/B564308.png)
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family. Benzimidazoles are bicyclic heterocyclic aromatic compounds where a benzene ring is fused to an imidazole ring. These compounds are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves heating o-phenylenediamine with 4-aminobenzoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (140-220°C) for several hours . Another approach uses microwave-assisted synthesis, where the reactants are heated in a microwave oven, significantly reducing reaction time and improving yield .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles and nucleophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
科学研究应用
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antiviral, antitumor, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 4-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad spectrum of biological activities.
2-phenylbenzimidazole: A derivative with enhanced pharmacological properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: Another derivative with significant biological activity.
Uniqueness
4-isopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
属性
IUPAC Name |
4-propan-2-yl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6(2)7-4-3-5-8-9(7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMGQMCZYALLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

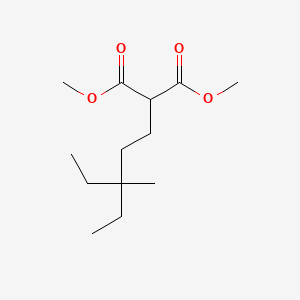

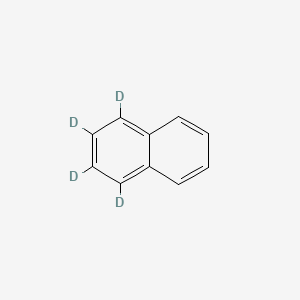
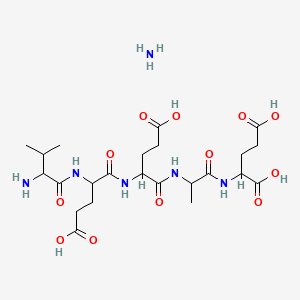
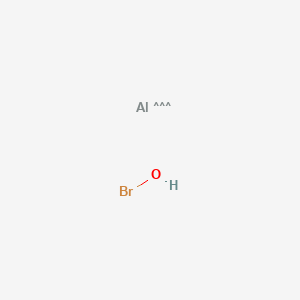
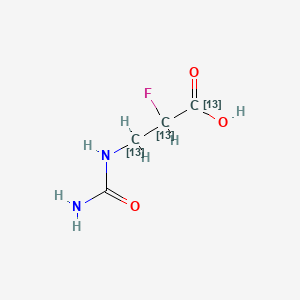
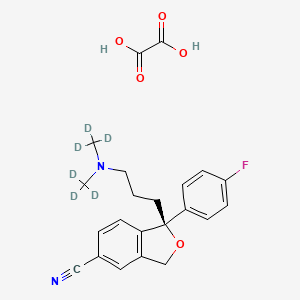
![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)

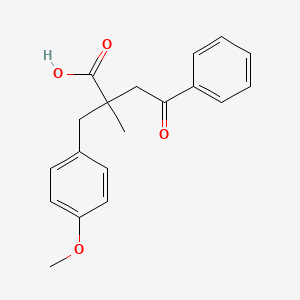
![1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)](/img/structure/B564244.png)
